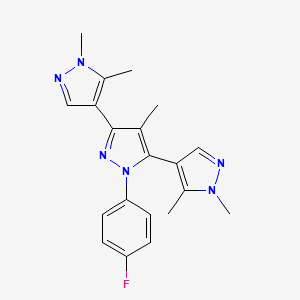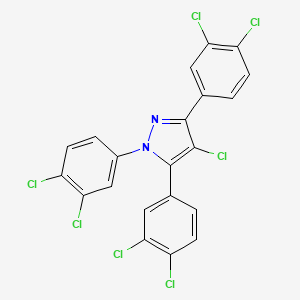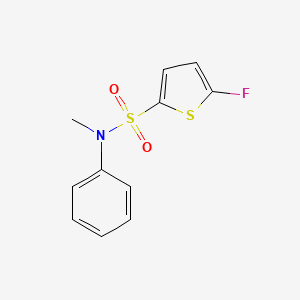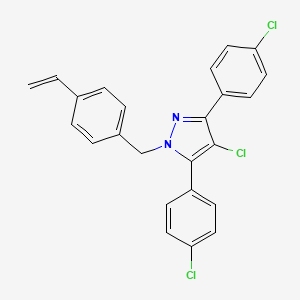![molecular formula C15H24N4O4S B14925975 {1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}(morpholin-4-yl)methanone](/img/structure/B14925975.png)
{1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}(morpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}(MORPHOLINO)METHANONE: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a morpholine ring, all connected through a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}(MORPHOLINO)METHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with a piperidine derivative.
Morpholine Ring Introduction: Finally, the morpholine ring is attached via a similar nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperidine and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to pyrazole N-oxides, while reduction of the sulfonyl group can yield sulfides.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound has been studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways and mechanisms.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and chemicals. Its versatility and reactivity make it a valuable component in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of {1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
{1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}(MORPHOLINO)METHANONE: shares similarities with other sulfonyl-containing compounds such as sulfonamides and sulfonylureas.
Pyrazole Derivatives: Compounds with a pyrazole ring, such as pyrazolone and pyrazolidine, have similar chemical properties.
Piperidine Derivatives: Compounds like piperidine and piperazine share the piperidine ring structure.
Uniqueness
What sets {1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}(MORPHOLINO)METHANONE apart is its combination of functional groups, which imparts unique reactivity and biological activity
Propriétés
Formule moléculaire |
C15H24N4O4S |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
[1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H24N4O4S/c1-12-14(10-16-17(12)2)24(21,22)19-5-3-4-13(11-19)15(20)18-6-8-23-9-7-18/h10,13H,3-9,11H2,1-2H3 |
Clé InChI |
AFEYGNROONXUHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925894.png)
![2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14925897.png)
![5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14925898.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B14925925.png)
![Methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14925930.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925937.png)
![N-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14925941.png)


![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B14925956.png)
![2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide](/img/structure/B14925959.png)

![N-(4-ethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925981.png)
